Elenolic acid
Overview
Description
Elenolic acid is a naturally occurring compound found predominantly in olive oil, olive infusion, and olive leaf extract. It is a marker for the maturation of olives and is a significant component of the phenolic fraction in olive products. The compound is known for its various health benefits and is a key constituent in the structure of oleuropein, a major phenolic compound in olives .
Preparation Methods
Synthetic Routes and Reaction Conditions: Elenolic acid can be synthesized through the hydrolysis of oleuropein, which is an ester of hydroxytyrosol and this compound. The hydrolysis process involves breaking down oleuropein using acidic or enzymatic conditions to yield this compound and hydroxytyrosol .
Industrial Production Methods: In the industrial context, this compound is typically extracted from olive leaves and olive oil by-products. The extraction process involves the use of solvents and subsequent purification steps to isolate this compound from other phenolic compounds. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the extracted this compound .
Chemical Reactions Analysis
Types of Reactions: Elenolic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different aldehydic and carboxylic derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various catalysts and solvents are employed depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions include hydroxytyrosol, various aldehydes, and carboxylic acids, which are important intermediates in the synthesis of other bioactive compounds .
Scientific Research Applications
Elenolic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various phenolic compounds and as a standard in analytical chemistry for the quantification of phenolic content in olive products.
Biology: this compound has been studied for its role in plant physiology, particularly in the maturation and defense mechanisms of olives.
Medicine: Research has shown that this compound has potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-diabetic properties.
Mechanism of Action
Elenolic acid exerts its effects through various molecular targets and pathways:
Hormone Release: It stimulates the release of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) from L-cells, which are involved in glucose metabolism and appetite regulation.
Signaling Pathways: this compound activates phospholipase C-mediated signaling, leading to an increase in intracellular calcium levels and the production of inositol trisphosphate.
Comparison with Similar Compounds
Elenolic acid is unique due to its specific structure and biological activities. Similar compounds include:
Oleuropein: A major phenolic compound in olives, which is an ester of hydroxytyrosol and this compound.
Hydroxytyrosol: A phenolic alcohol derived from the hydrolysis of oleuropein, known for its potent antioxidant properties.
Ligstroside: Another phenolic compound found in olives, structurally related to oleuropein and this compound.
This compound stands out due to its dual-action mechanism in stimulating hormone release and improving metabolic functions, making it a promising compound for therapeutic applications .
Properties
IUPAC Name |
2-[(2S,3S,4S)-3-formyl-5-methoxycarbonyl-2-methyl-3,4-dihydro-2H-pyran-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O6/c1-6-8(4-12)7(3-10(13)14)9(5-17-6)11(15)16-2/h4-8H,3H2,1-2H3,(H,13,14)/t6-,7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFAJBBHEYTHKF-BIIVOSGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(=CO1)C(=O)OC)CC(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@H](C(=CO1)C(=O)OC)CC(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188002 | |
Record name | Elenolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34422-12-3 | |
Record name | Elenolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34422-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Elenolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034422123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elenolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELENOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C9M8PFI8E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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